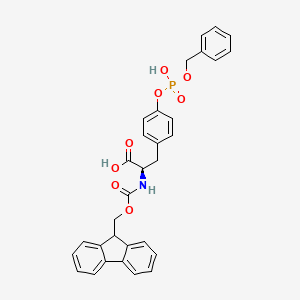

Fmoc-D-Tyr(PO(OBzl)OH)-OH

Description

The exact mass of the compound Fmoc-D-Tyr(PO(OBzl)OH)-OH is 573.15525385 g/mol and the complexity rating of the compound is 896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-D-Tyr(PO(OBzl)OH)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Tyr(PO(OBzl)OH)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[hydroxy(phenylmethoxy)phosphoryl]oxyphenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28NO8P/c33-30(34)29(18-21-14-16-23(17-15-21)40-41(36,37)39-19-22-8-2-1-3-9-22)32-31(35)38-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)(H,36,37)/t29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFKGEXQEWKECX-GDLZYMKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-D-Tyr(PO(OBzl)OH)-OH CAS number and molecular weight

Topic: Fmoc-D-Tyr(PO(OBzl)OH)-OH: Technical Specification & Application Guide Content Type: Technical Whitepaper / Application Note Audience: Senior Researchers, Peptide Chemists, and Process Development Scientists.

Optimizing Phosphopeptide Synthesis via Monobenzyl Phosphate Protection

Executive Summary

Fmoc-D-Tyr(PO(OBzl)OH)-OH is a specialized amino acid building block used in Solid Phase Peptide Synthesis (SPPS) to introduce a phosphorylated D-tyrosine residue. Unlike standard unprotected phosphotyrosine derivatives, this compound utilizes a monobenzyl ester protection on the phosphate group. This unique architecture balances solubility with stability, preventing the formation of pyrophosphates during activation while remaining stable to piperidine during Fmoc removal.

Critical Application Note: The benzyl (Bzl) protecting group on the phosphate is stable to standard Trifluoroacetic Acid (TFA) cleavage . Consequently, this building block yields a monobenzyl-protected phosphopeptide upon cleavage from the resin. Accessing the free phosphopeptide requires a secondary deprotection step (e.g., hydrogenolysis or silylitic acidolysis).

Chemical Identity & Properties

| Property | Data |

| Chemical Name | N-α-Fmoc-O-benzyl-D-phosphotyrosine |

| CAS Number | 1926163-10-1 (D-isomer) (Note: 191348-16-0 refers to the L-isomer) |

| Molecular Weight | 573.53 g/mol |

| Molecular Formula | C₃₁H₂₈NO₈P |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP; slightly soluble in DCM |

| Purity Grade | ≥ 95% (HPLC), ≥ 99% (Chiral) |

| Storage | +2°C to +8°C (Desiccated); Long-term at -20°C |

Structural Analysis & Mechanism

The utility of Fmoc-D-Tyr(PO(OBzl)OH)-OH lies in its specific protection pattern.

The Monobenzyl Advantage

-

Solubility: The benzyl group increases lipophilicity compared to the free acid Fmoc-Tyr(PO₃H₂)-OH, improving coupling kinetics in hydrophobic sequences.

-

Activation Stability: The free phosphate group in unprotected derivatives can react with itself to form pyrophosphates or quench activated esters. The monobenzyl ester sterically and chemically hinders these side reactions.

-

Stereochemical Probe: The D-isomer configuration renders the resulting peptide resistant to proteolytic degradation, making it an ideal tool for designing stable peptidomimetics or phosphatase inhibitors.

The Deprotection Logic

The phosphate benzyl ester is an "orthogonal-like" protecting group in the context of Fmoc/tBu chemistry.

-

Fmoc Removal (Piperidine): Stable.[1]

-

TFA Cleavage (95%): Stable.

-

Hard Acid/Hydrogenolysis: Labile (Removes Bzl).

This stability allows researchers to synthesize peptides with a "masked" phosphate charge, which can improve cellular uptake before intracellular conversion (if designed as a prodrug) or allow for specific post-synthesis modifications.

Experimental Protocol: Solid Phase Synthesis

Coupling Conditions

Warning: Do not use carbodiimides (DIC/DCC) alone. The free hydroxyl on the phosphate can interfere with the active intermediate.

Recommended Activation: Uronium/Phosphonium Salts (HATU/HCTU/PyBOP)

-

Reagents:

-

Amino Acid: Fmoc-D-Tyr(PO(OBzl)OH)-OH (4.0 eq)

-

Activator: HATU or HCTU (3.9 eq)

-

Base: DIPEA (8.0 - 10.0 eq)

-

Solvent: DMF (Dry)

-

-

Procedure:

-

Dissolve the amino acid and activator in minimum DMF.

-

Add DIPEA. Note: A higher equivalent of base is required to neutralize the acidic proton on the phosphate group before activation occurs.

-

Add the mixture immediately to the resin.

-

Coupling Time: 60–120 minutes at Room Temperature.

-

Monitoring: Standard Kaiser test may be inconclusive due to steric bulk; Chloranil or TNBS tests are preferred.

-

Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF.[1]

-

Protocol: 2 x 10 minutes.

-

Note: The monobenzyl phosphate is stable to piperidine. No special scavengers are needed at this stage.

Cleavage & Global Deprotection

This step defines the final product.

Scenario A: Target is Benzyl-Phosphopeptide (Tyr(PO(OBzl)OH))

-

Cocktail: TFA / TIS / Water (95:2.5:2.5).

-

Time: 2–3 hours.

-

Result: The peptide is cleaved from the resin; tBu/Trt side chains are removed; Phosphate Benzyl group remains intact.

Scenario B: Target is Free Phosphopeptide (Tyr(PO₃H₂))

-

Step 1: Perform Scenario A (TFA cleavage) to isolate the Bzl-protected peptide.

-

Step 2 (Post-Synthesis):

-

Method: Hydrogenolysis.

-

Conditions: H₂ (1 atm), 10% Pd/C in MeOH/Water or AcOH/Water.

-

Time: 1–4 hours (Monitor by HPLC).

-

Alternative: "Hard Acid" cleavage using TMSBr (Trimethylsilyl bromide) in TFA can remove the Bzl group directly, but this risks damaging sensitive residues (Met, Trp).

-

Visualizing the Workflow

The following diagram illustrates the decision tree for processing this specific building block.

Figure 1: Synthesis workflow showing the divergence between Benzyl-protected and Free phosphopeptides.

Quality Control & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Coupling Efficiency | Phosphate OH interference or insufficient base. | Ensure >8 eq DIPEA is used to neutralize the phosphate proton. Switch to HATU. |

| Incomplete Fmoc Removal | Steric hindrance of the bulky phosphate. | Extend deprotection time or use DBU (1-2%) in Piperidine. |

| Unexpected Mass (+90 Da) | Benzyl group retention. | This is expected after TFA cleavage. Perform Hydrogenolysis to remove Bzl if free phosphate is required. |

| Beta-Elimination | Base-catalyzed loss of phosphate. | Avoid prolonged exposure to strong bases. The monobenzyl form is generally more stable than diesters. |

References

-

Novabiochem (Merck). Fmoc-D-Tyr(PO(OBzl)OH)-OH Product Specification & Protocols. Merck KGaA.

-

Perich, J. W., & Johns, R. B. (1988). Synthesis of phosphotyrosine-containing peptides by the solid-phase method.[2][3] Journal of Organic Chemistry.

-

ChemicalBook. Fmoc-D-Tyr(PO(OBzl)OH)-OH CAS 1926163-10-1 Data.[]

- White, P., et al. (2003). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (General reference for Fmoc Phosphopeptide protocols).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

Stereochemical Engineering: The Role of D-Isomer Phosphopeptides in Drugging the Undruggable

Executive Summary

The pharmaceutical industry faces a "stability-affinity paradox" in peptide therapeutics. While native L-phosphopeptides exhibit exquisite specificity for intracellular targets like SH2 and PTB domains, their therapeutic utility is nullified by rapid proteolytic degradation and phosphatase hydrolysis. This guide details the application of D-isomer phosphopeptides —specifically utilizing the Retro-Inverso (RI) strategy—to overcome these barriers. By combining inverted chirality with reversed sequence topology, researchers can generate metabolically stable probes that retain the 3D spatial arrangement required for high-affinity molecular recognition.

The Retro-Inverso (RI) Paradigm

Simply substituting L-amino acids with D-amino acids (enantiomers) typically destroys biological activity because the side chains project into different regions of chemical space, preventing lock-and-key binding.

To solve this, we employ the Retro-Inverso strategy. This involves two simultaneous inversions:

-

Chirality Inversion: Switching all L-amino acids to D-amino acids.[1]

-

Sequence Inversion: Reversing the peptide sequence (C-terminus to N-terminus).

The result is a topochemically equivalent structure where side chains assume a spatial orientation nearly identical to the parent L-peptide, but the peptide backbone is unrecognizable to endogenous proteases.

Visualization: Structural Topology of RI Peptides

The following diagram illustrates how the Retro-Inverso strategy aligns side chains (functional groups) with the native parent peptide, despite the backbone inversion.

Caption: Comparison of Native L-peptide, simple D-enantiomer (non-binding), and Retro-Inverso analog (binding-competent).

Mechanistic Applications: Targeting Phospho-Signaling

The primary application of D-isomer phosphopeptides is the inhibition of protein-protein interactions (PPIs) mediated by phosphorylation.

SH2 Domain Inhibition

Src Homology 2 (SH2) domains recognize phosphorylated tyrosine (pTyr) residues. They are critical in oncogenic signaling (e.g., Src, Grb2, SHP2).

-

Challenge: Native pTyr peptides are dephosphorylated by protein tyrosine phosphatases (PTPs) in seconds.

-

D-Isomer Solution: D-phosphopeptides are resistant to PTPs. By using a retro-inverso pTyr mimetic (often incorporating non-hydrolyzable phosphotyrosine mimics like F2Pmp in the D-configuration), researchers can create "decoys" that permanently occupy the SH2 pocket, blocking downstream signaling.

Polo-Like Kinase 1 (Plk1) Inhibition

Plk1 contains a Polo-box domain (PBD) that binds phosphoserine/phosphothreonine motifs.[2]

-

Target: The PBD recognizes the sequence Ser-pThr/pSer-Pro/X.

-

Application: A retro-inverso analog of the PBD-binding motif acts as a competitive inhibitor. It prevents Plk1 from localizing to centrosomes and kinetochores, inducing mitotic arrest and apoptosis in cancer cells without being degraded by the high protease activity found in tumor microenvironments.

Technical Protocol: Solid-Phase Synthesis of D-Phosphopeptides

Synthesizing D-phosphopeptides requires modified Solid Phase Peptide Synthesis (SPPS) protocols due to the steric hindrance of D-amino acids and the lability of the phospho-group.

Critical Reagents

-

Resin: Rink Amide MBHA (low loading, ~0.5 mmol/g) to reduce aggregation.

-

Coupling Agents: HATU/HOAt or COMU are preferred over HBTU due to faster kinetics, essential for sterically hindered D-residues.

-

Phospho-Building Blocks:

-

Fmoc-D-Tyr(PO3H2)-OH (Monobenzyl protected is preferred for SPPS).

-

Fmoc-D-Ser(HPO3Bzl)-OH / Fmoc-D-Thr(HPO3Bzl)-OH.

-

Step-by-Step Workflow

-

Resin Swelling: DMF, 1 hour.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor closely; D-amino acids can racemize if exposed to base for prolonged periods, though less risk than activated esters.

-

Coupling (Iterative):

-

Mix Fmoc-D-AA (5 eq), HATU (4.5 eq), DIPEA (10 eq).

-

Pre-activate for 2 min at 0°C (reduces racemization).

-

Reaction time: 45–60 min. Double coupling is mandatory for the phospho-residue.

-

-

Phosphorylation Strategy:

-

Global Phosphorylation: Synthesize the full peptide with unprotected D-Tyr/Ser/Thr side chains, then use phosphoramidite chemistry on the resin. (Higher yield for simple sequences).

-

Building Block Method: Incorporate pre-phosphorylated Fmoc-D-AA. (Preferred for complex sequences to ensure site specificity).

-

-

Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O. Crucial: Keep temperature < 25°C to prevent hydrolysis of the phosphate ester.

Synthesis Workflow Diagram

Caption: Optimized SPPS workflow for D-isomer phosphopeptides emphasizing double coupling steps.

Quantitative Benchmarking: Stability Profile

The following data summarizes the stability advantage of D-isomer/RI peptides compared to native L-peptides in human serum.

| Parameter | Native L-Phosphopeptide | Retro-Inverso (D) Phosphopeptide | Fold Improvement |

| Serum Half-life (t1/2) | < 10 minutes | > 24 hours | ~140x |

| Phosphatase Resistance | Low (Rapid hydrolysis) | High (Steric rejection) | High |

| Proteolytic Degradation | High (Trypsin/Chymotrypsin) | Negligible | Very High |

| Immunogenicity | Moderate | Low (Generally) | Variable |

Note: Data represents generalized values derived from pharmacokinetic studies of peptidomimetics.

Future Outlook

The field is moving toward stapled D-phosphopeptides . While RI peptides solve the stability issue, they are often flexible. "Stapling" (cyclizing) the D-peptide helix can further enhance cell permeability and binding affinity, creating a "super-binder" that is both protease-resistant and entropy-optimized for target engagement.

References

-

MDPI. Recent Applications of Retro-Inverso Peptides. Available at: [Link][3][4][5]

-

National Institutes of Health (NIH). Structural Determinants of Phosphopeptide Binding to the N-Terminal Src Homology 2 Domain of the SHP2 Phosphatase. Available at: [Link]

-

Royal Society of Chemistry (RSC). A targeted approach for the synthesis of multi-phosphorylated peptides. Available at: [Link][3][4][5][6][7]

-

National Institutes of Health (NIH). Specific inhibition of an anticancer target, polo-like kinase 1, by allosterically dismantling its mechanism of substrate recognition. Available at: [Link]

-

National Institutes of Health (NIH). Solid-phase synthesis of phosphopeptides. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Specific inhibition of an anticancer target, polo-like kinase 1, by allosterically dismantling its mechanism of substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of a Peptide Inhibitor Targeting the C‐SH2 Domain of the SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fmoc-D-Tyr(PO(OBzl)OH)-OH vs. Fmoc-D-Tyr(PO3H2)-OH in SPPS

[1]

Executive Summary

The incorporation of phosphorylated tyrosine residues into peptides via Fmoc solid-phase peptide synthesis (SPPS) presents a unique chemical challenge: the high polarity and nucleophilicity of the phosphate group.

-

Fmoc-D-Tyr(PO3H2)-OH (Unprotected): The "naked" phosphate approach. It is cost-effective and eliminates the need for phosphate deprotection steps, but suffers from poor solubility in organic solvents and sluggish coupling kinetics due to ionic interactions and "zipper" aggregation.

-

Fmoc-D-Tyr(PO(OBzl)OH)-OH (Mono-benzyl Protected): A "partially" protected derivative. The benzyl ester improves solubility in DMF/NMP compared to the free acid. Crucially, the mono-benzyl group is acid-labile and is removed during the final TFA cleavage, yielding the free phosphopeptide without requiring a separate hydrogenation step (unlike bis-benzyl esters).

Recommendation: Use Fmoc-D-Tyr(PO(OBzl)OH)-OH for longer or hydrophobic sequences where solubility is paramount. Use Fmoc-D-Tyr(PO3H2)-OH for short, hydrophilic sequences or large-scale manufacturing where cost and atom economy are drivers.

Physicochemical Comparison

The following table contrasts the critical properties of the two building blocks.

| Feature | Fmoc-D-Tyr(PO3H2)-OH | Fmoc-D-Tyr(PO(OBzl)OH)-OH |

| Protection State | Unprotected (Free Acid) | Partially Protected (Mono-benzyl ester) |

| Solubility (DMF) | Low (< 0.1 M typically) | Moderate to High |

| Coupling Reagents | HATU / DIPEA (Mandatory) | HATU / HCTU / DIPEA |

| Side Reactions | High risk of Pyrophosphate formation | Moderate risk of Anhydride formation |

| Deprotection | None required | Acid-labile (TFA cleavable) |

| Counter-ion Issue | Forms salts with Piperidine (slows next coupling) | Forms salts with Piperidine |

| Cost | Low | Moderate |

Mechanistic Analysis & Challenges

The "Naked" Phosphate Challenge (PO3H2)

Using the unprotected PO3H2 derivative relies on the chemoselectivity of uronium coupling reagents (e.g., HATU) for the carboxylate over the phosphate. However, the phosphate hydroxyls are still nucleophilic.

-

Pyrophosphate Formation: If activation is uncontrolled, the phosphate group of an anchored residue can attack the activated carboxylate of the incoming amino acid, forming a P-O-C anhydride, which rearranges to form pyrophosphate cross-links (P-O-P).

-

Piperidine Salt Formation: During Fmoc removal, the basic piperidine forms a stable salt with the acidic phosphate. This salt must be exchanged (e.g., with DIPEA) before the next coupling, or it will quench the incoming activated amino acid.

The Mono-Benzyl Compromise (PO(OBzl)OH)

The PO(OBzl)OH derivative masks one of the acidic protons with a benzyl group.

-

Solubility: The benzyl ring adds lipophilicity, disrupting the hydrogen-bond network that often precipitates the free acid version in DMF.

-

Reactivity: While better than the free acid, it still possesses one free acidic proton. Therefore, it can still interfere with activation, though to a lesser degree.

-

Cleavage: Unlike stable benzyl ethers (used for Ser/Thr), the benzyl phosphate ester is susceptible to acidolysis by 95% TFA, releasing the benzyl cation (which must be scavenged) and generating the free phosphotyrosine.

Visualization of Synthetic Pathways[1]

The following diagram illustrates the decision logic and potential side reactions for both derivatives.

Caption: Workflow comparison highlighting solubility differences and the convergence at the final cleavage step.

Experimental Protocols

Protocol A: Coupling Fmoc-D-Tyr(PO3H2)-OH

Use this protocol for short sequences (<10 residues) where aggregation is minimal.

-

Activation:

-

Dissolve Fmoc-D-Tyr(PO3H2)-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

-

Add DIPEA (6.0 eq) immediately prior to addition to the resin.

-

Note: The high base equivalent (6 eq) is necessary to neutralize the two acidic protons on the phosphate and activate the carboxylate.

-

-

Coupling:

-

Add the mixture to the resin.[1] Shake for 2 hours .

-

Monitoring: Standard Kaiser test may be unreliable due to steric bulk; use Chloranil test or micro-cleavage HPLC.

-

-

Post-Coupling Wash (Critical):

-

Wash with DMF (3x) and DCM (3x).

-

-

Piperidine Salt Exchange (The "Wash" Step):

-

After standard Fmoc removal (20% Piperidine/DMF), the phosphate group will be complexed with piperidine.

-

Wash the resin with 0.4 M N-methylmorpholine (NMM) in DMF for 5 minutes (3x) before coupling the next amino acid. This displaces the piperidine.

-

Protocol B: Coupling Fmoc-D-Tyr(PO(OBzl)OH)-OH

Use this protocol for difficult sequences or when the unprotected derivative fails.

-

Activation:

-

Dissolve Fmoc-D-Tyr(PO(OBzl)OH)-OH (3.0 eq) and HATU (3.0 eq) in DMF.

-

Add DIPEA (4.5 eq). (Fewer equivalents needed than the free acid).

-

-

Coupling:

-

Couple for 1.5 - 2 hours .

-

Double coupling is recommended if the sequence is hydrophobic.

-

-

Cleavage (Deprotection of Benzyl):

-

Use a cocktail containing TFA / TIS / H2O (95:2.5:2.5) .[1]

-

Time: 2 to 3 hours .

-

Note: The mono-benzyl phosphate ester is acid-labile. Ensure scavengers (TIS) are present to trap the generated benzyl carbocation and prevent re-alkylation of sensitive residues (e.g., Trp, Met, Cys).

-

References

-

Novabiochem / Merck KGaA. (2011).[1] Introduction of phosphotyrosine derivatives in Fmoc SPPS. Retrieved from

-

Perich, J. W., et al. (1999).[1] Synthesis of phosphopeptides using Fmoc-Tyr(PO3H2)-OH. Letters in Peptide Science, 6, 91.[1]

-

White, P., & Beythien, J. (1996).[1] Innovations & Perspectives in Solid Phase Synthesis & Combinatorial Libraries. Mayflower Scientific Ltd.[1]

-

Sigma-Aldrich. (n.d.). Fmoc-Tyr(PO3H2)-OH Product Information. Retrieved from

-

Attard, T. J., Reynolds, E. C., & Perich, J. W. (2007).[2] The synthesis of phosphopeptides via the Bpoc-based approach. Organic & Biomolecular Chemistry. Retrieved from

Methodological & Application

Application Note: High-Efficiency Coupling of Fmoc-D-Tyr(PO(OBzl)OH)-OH in SPPS

This Application Note is structured to guide researchers through the specific challenges of incorporating Fmoc-D-Tyr(PO(OBzl)OH)-OH into peptide sequences. Unlike standard amino acids, this building block possesses a partially protected phosphate group containing a free, acidic hydroxyl moiety. This unique feature requires a modified activation strategy to prevent side reactions and ensure high coupling efficiency.

Executive Summary

The incorporation of phosphorylated tyrosine residues is critical for synthesizing peptides used in signal transduction research (e.g., SH2 domain binding).[1] Fmoc-D-Tyr(PO(OBzl)OH)-OH is a preferred building block due to its stability and commercial availability. However, it presents a distinct chemical challenge: the mono-benzyl phosphate group retains an acidic proton (

If standard coupling protocols are used, this acidic proton can:

-

Quench the activator: It consumes equivalents of the tertiary base (DIPEA/NMM), stalling the formation of the active ester.

-

Interfere with Carbodiimides: It leads to poor incorporation when using DIC/HOBt or PyBOP due to side-reactions involving the phosphate hydroxyl.[1]

-

Form Piperidine Salts: During the subsequent Fmoc deprotection, the phosphate group forms a stable salt with piperidine, which can retard the next amino acid coupling if not thoroughly exchanged.[2]

This protocol details a Uronium/Base-optimized strategy to overcome these hurdles, ensuring >98% coupling efficiency while preserving the D-configuration.

Strategic Analysis: The "Proton Trap" Mechanism

To successfully couple this residue, one must account for the stoichiometry of the base. In a standard HATU coupling, 2 equivalents of DIPEA are used: one to deprotonate the carboxylate and one to neutralize the uronium salt byproduct.

For Fmoc-D-Tyr(PO(OBzl)OH)-OH , a third equivalent of base is strictly required to neutralize the phosphate hydroxyl. Failure to add this extra base results in an acidic environment that destabilizes the active ester and significantly reduces coupling rates.

Visualization: Activation Stoichiometry

The following diagram illustrates the modified activation logic required for this specific derivative.

Detailed Experimental Protocol

Materials & Reagents[3][4]

-

Building Block: Fmoc-D-Tyr(PO(OBzl)OH)-OH (Novabiochem / Merck Millipore).

-

Activator: HATU (preferred) or HBTU. Avoid DIC/HOBt.

-

Base: N,N-Diisopropylethylamine (DIPEA), anhydrous.

-

Solvent: DMF (Peptide synthesis grade, amine-free).

-

Resin: Rink Amide or Wang resin (Loading < 0.6 mmol/g recommended to reduce steric crowding).

Coupling Procedure (Batch Mode)

Step 1: Resin Preparation

Swell the resin in DMF for 30 minutes. Deprotect the Fmoc group of the preceding amino acid using 20% Piperidine/DMF (

Step 2: Activation Cocktail Preparation (Critical) Prepare the solution immediately before use. Do not store the activated ester.

-

Calculate Stoichiometry:

-

Amino Acid: 3.0 eq (relative to resin loading)

-

HATU: 2.9 eq (slight deficit to prevent capping)

-

DIPEA: 6.0 eq (See Note A)

-

-

Mixing Order:

Note A (The "Double Base" Rule): Standard protocols use a 1:2 ratio of AA:Base. For this residue, use a 1:2 ratio of AA:Base plus an extra equivalent for the phosphate, or simply adopt a 1:2 AA:Base ratio assuming the AA is 3-fold excess . However, the safest robust method is to use 2 equivalents of DIPEA per equivalent of Amino Acid used. (e.g., if using 3 eq AA, use 6 eq DIPEA).

Step 3: Coupling Reaction

-

Add the activated solution to the resin.[3]

-

Agitate (shake/vortex) for 60–90 minutes at room temperature.

-

Optional: For difficult sequences (high aggregation), perform a double couple: drain, wash, and repeat Step 2 & 3 with fresh reagents for 45 minutes.

Step 4: Monitoring Perform a Kaiser Test (ninhydrin).[1]

-

Negative (Yellow/Clear): Coupling complete.

-

Positive (Blue): Incomplete. Repeat coupling.

Step 5: Post-Coupling Wash

Drain and wash resin with DMF (

The "Piperidine Salt" Wash (Crucial for Next Cycle)

After coupling the phosphotyrosine, the free P-OH group is present on the resin. During the next Fmoc deprotection step, piperidine will form a salt with this P-OH.[1][2]

-

Issue: This salt is stable and can retain piperidine, which may quench the activation of the next incoming amino acid.

-

Solution: After removing the Fmoc group from the Tyr(P) residue, wash the resin with 10% DIPEA/DMF (

min) before adding the next amino acid. This ensures the counter-ion is DIPEA (tertiary amine), which is less nucleophilic and compatible with the next coupling.

Post-Synthesis Considerations: Cleavage & Deprotection[3]

It is vital to distinguish between the Fmoc removal (base labile) and the Benzyl (Bzl) removal (acid stability).[4]

| Protecting Group | Condition | Stability |

| N-Terminal Fmoc | 20% Piperidine | Labile (Removed) |

| Phosphate-Bzl | 95% TFA (Standard Cleavage) | STABLE |

| Phosphate-Bzl | TFMSA / TFA or TMSBr | Labile (Removed) |

Decision Point:

-

Target: Protected Phosphopeptide (Tyr(PO(OBzl)OH)): Use standard TFA cleavage (TFA/TIS/H2O 95:2.5:2.5). The Bzl group will remain on the phosphate.

-

Target: Free Phosphopeptide (Tyr(PO3H2)):

-

Perform standard TFA cleavage to isolate the Bzl-protected peptide.

-

Perform a secondary deprotection step, typically Catalytic Hydrogenation (

, Pd/C) or treatment with Ammonium Fluoride (if silyl protected, but not for Bzl). For Bzl, Hydrogenolysis is the cleanest method to generate the free phosphate without hydrolyzing the phosphate ester bond.

-

Alternative: Use Fmoc-Tyr(PO(NMe2)2)-OH if you require simple TFA removal (via hydrolysis), though that reagent has different solubility properties.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Coupling Yield | Phosphate -OH consumed base. | Increase DIPEA to 2.0 eq relative to the Amino Acid (e.g., 6 eq total). |

| Precipitate in Vial | Low solubility of P-OH derivative. | Use NMP/DMF (1:1) mixture; sonicate before adding HATU. |

| Deletion of Next AA | Piperidine salt interference. | Perform a 10% DIPEA/DMF wash after Fmoc deprotection of the Tyr(P) residue. |

| Racemization | Over-activation (too much base/time). | Use collidine instead of DIPEA (weaker base) or limit coupling to 60 min. |

Workflow Visualization

References

-

Novabiochem (Merck Millipore). (2010). Introduction of phosphotyrosine derivatives in Fmoc SPPS. Novabiochem Letters.

-

Perich, J. W., & Johns, R. B. (1989). Synthesis of O-phosphotyrosine-containing peptides. Part 2. Solution-phase synthesis of Asn-Glu-Tyr(P)-Thr-Ala through methyl phosphate protection. Journal of Organic Chemistry, 54(7), 1750–1756.

-

White, P., et al. (2003). Fmoc-solid phase peptide synthesis of phosphopeptides.[1][5] In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 183-200). Oxford University Press.

-

Sigma-Aldrich. (n.d.). Fmoc-D-Tyr(PO(OBzl)OH)-OH Product Specification and Usage.[6][7]

-

Wakamiya, T., et al. (1994). Efficient synthesis of phosphopeptides by the Fmoc strategy.[2] Chemical & Pharmaceutical Bulletin, 42(12), 2662-2664.

Sources

- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc-Tyr(PO(NMe 2 ) 2 )-OH Novabiochem 172611-23-3 [sigmaaldrich.com]

- 6. FMOC-D-TYR(PO(OBZL)OH)-OH CAS#: 1926163-10-1 [chemicalbook.com]

- 7. Fmoc-D-Tyr[PO(OBzl)OH]-OH - 1 g [anaspec.com]

Application Note: Precision Deprotection of Benzyl Phosphate Groups in D-Tyrosine Peptides

Executive Summary

The incorporation of D-Tyrosine into phosphopeptides is a critical strategy for developing phosphatase-resistant therapeutic analogs and studying signal transduction pathways. However, the chemical stability that makes D-Tyr valuable also presents a synthetic challenge: removing the robust benzyl (Bzl) protecting groups from the phosphate moiety without inducing racemization,

This guide details two field-proven protocols for the removal of benzyl phosphate protection: Silylitic Acidolysis (TMSBr) and Catalytic Hydrogenolysis . Unlike generic deprotection guides, this note focuses on the preservation of the D-stereocenter and the integrity of the phosphoester bond.

Strategic Considerations

Before selecting a protocol, the protection status of the phosphate must be identified.

-

Dibenzyl protection (

): Common in Boc chemistry. One benzyl group is acid-labile (TFA), but the second is highly resistant, requiring "hard" acidolysis (TMSBr/TFMSA) or hydrogenolysis. -

Monobenzyl protection (

): Often used in Fmoc chemistry to prevent phosphate elimination. Requires strong acidolysis or hydrogenolysis.

Decision Matrix

-

Scenario A: Solid-Phase (Fmoc or Boc).

-

Scenario B: Solution Phase / Fragment Condensation.

-

Recommended:Protocol 2 (Hydrogenolysis).

-

Reasoning: Mildest conditions; zero risk of acid-catalyzed racemization or alkylation.

-

Protocol 1: Silylitic Acidolysis (The "Push-Pull" Method)

Best for: Global deprotection of resin-bound peptides (Fmoc or Boc).

Mechanism of Action

Standard TFA cleavage is insufficient for removing the second benzyl group from phosphotyrosine. We utilize a "Push-Pull" mechanism:

-

Push (Electrophile): Trimethylsilylbromide (TMSBr) acts as a "hard" Lewis acid, silylating the phosphoryl oxygen. This weakens the

bond. -

Pull (Nucleophile): Thioanisole acts as a soft nucleophile, attacking the benzylic carbon via an

-like mechanism. This cleaves the benzyl group as benzyl methyl sulfide, preventing the formation of reactive benzyl carbocations that would otherwise alkylate the Tyr ring.

Reagents

-

Acid: Trifluoroacetic acid (TFA), HPLC Grade.

-

Silylating Agent: Trimethylsilylbromide (TMSBr) (1 M final concentration).[3]

-

Scavenger/Nucleophile: Thioanisole (Essential).

-

Co-Scavenger: m-Cresol or Ethanedithiol (EDT) (To protect Trp/Met).

-

Solvent: Dichloromethane (DCM) (Optional, to modulate polarity).

Step-by-Step Procedure

-

Preparation: Dry the peptide-resin (0.1 mmol scale) thoroughly under high vacuum for 2 hours. Water reacts violently with TMSBr.

-

Cocktail Assembly: In a separate vial under

, prepare the cleavage cocktail:-

TFA: 8.0 mL

-

Thioanisole: 1.0 mL

-

m-Cresol: 0.5 mL (or EDT if Met is present)

-

TMSBr: 1.3 mL (Add last, dropwise, at 0°C)

-

Note: Final concentration of TMSBr is approx 1 M.[3]

-

-

Reaction:

-

Cool the resin to 0°C in an ice bath.

-

Add the cocktail to the resin.

-

Stir gently at 0°C for 15 minutes , then allow to warm to Room Temperature for 45–60 minutes .

-

Critical: Do not exceed 2 hours. Prolonged exposure can lead to acid-catalyzed hydrolysis of the phosphate ester itself.

-

-

Termination:

-

Filter the resin and collect the filtrate.[4]

-

Precipitate the peptide immediately into cold diethyl ether (-20°C).

-

Centrifuge and wash the pellet 3x with cold ether to remove the benzyl methyl sulfide byproduct.

-

Protocol 2: Catalytic Transfer Hydrogenation

Best for: Solution-phase peptides or sensitive sequences where acid must be avoided.

Mechanism of Action

Palladium catalyzes the cleavage of the benzylic C-O bond. Using ammonium formate as a hydrogen donor is often faster and safer than using

Reagents

-

H-Donor: Ammonium Formate (solid).[5]

-

Solvent: Methanol (MeOH) or MeOH/Water (if solubility is an issue).

Step-by-Step Procedure

-

Dissolution: Dissolve the protected peptide (approx. 10 mg/mL) in MeOH. If the peptide is hydrophobic, add small amounts of DMF.

-

Catalyst Addition: Add 10% Pd/C (10-20% by weight of the peptide).

-

Safety: Add the catalyst under an inert atmosphere (

) to avoid ignition of methanol vapors.

-

-

Donor Addition: Add Ammonium Formate (5–10 equivalents per benzyl group).

-

Reaction:

-

Stir vigorously at Room Temperature.

-

Monitor by HPLC. Reaction is typically complete in 15–45 minutes .

-

-

Work-up:

-

Filter the mixture through a Celite pad to remove the Pd/C.

-

Concentrate the filtrate under vacuum.

-

Lyophilize to remove excess ammonium formate (which sublimes).

-

Visualizing the Mechanisms

Figure 1: Mechanistic Pathways for Deprotection

The following diagram illustrates the chemical logic behind the TMSBr "Push-Pull" method versus Hydrogenolysis.

Caption: Comparative workflows for Acidolytic (TMSBr) vs. Reductive (Pd/C) deprotection of Benzyl phosphates.

Analytical Validation & Quality Control

A. Stereochemical Purity (D-Tyr Integrity)

D-Tyrosine is less prone to racemization during deprotection than during coupling, but verification is mandatory.

-

Method: Marfey's Analysis (FDAA derivatization).

-

Protocol: Hydrolyze a small aliquot (6N HCl, 110°C, 24h), derivatize with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide), and analyze via C18 HPLC.

-

Acceptance: < 1% L-Tyr isomer.

B. Phosphate Integrity[8]

-

Method:

NMR.[1] -

Expectation: A clean singlet around 0 to -5 ppm (depending on pH).

-

Failure Mode: A signal at inorganic phosphate positions indicates hydrolysis of the phosphoester bond (often caused by wet TFA or excessive heat).

Summary of Conditions

| Parameter | Protocol 1: TMSBr/Thioanisole | Protocol 2: Pd/C Hydrogenolysis |

| Primary Mechanism | Acid-catalyzed Silylitic Dealkylation | Catalytic Reductive Cleavage |

| Key Reagent | Trimethylsilylbromide (TMSBr) | Palladium on Carbon (Pd/C) |

| Scavenger | Thioanisole (Critical) | None required |

| Time | 60 mins | 15–45 mins |

| Risk Profile | Moderate (Acid handling, moisture sensitivity) | Low (Flammability of solvent/catalyst) |

| Byproducts | Benzyl Methyl Sulfide (volatile) | Toluene (volatile) |

References

-

Tian, Z., et al. (1993). "Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH." International Journal of Peptide and Protein Research.

-

Kiso, Y., et al. (1988). "Efficient deprotection of benzyl phosphate groups by trimethylsilyl bromide/thioanisole/trifluoroacetic acid."[2] Chemical and Pharmaceutical Bulletin.

-

Perich, J.W. (1991). "Synthesis of O-phosphotyrosine-containing peptides." Methods in Enzymology.

-

White, P. (2000). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press.

-

Bieg, T., & Szeja, W. (1985).[7] "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation." Synthesis.

Sources

- 1. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

Application Note: High-Efficiency Incorporation of Fmoc-D-Tyr(PO(OBzl)OH)-OH into Long Peptide Chains

[1]

Executive Summary

The synthesis of long peptides (>30 residues) containing phosphorylated tyrosine is a formidable challenge in solid-phase peptide synthesis (SPPS).[1] While the use of D-amino acids like Fmoc-D-Tyr(PO(OBzl)OH)-OH imparts proteolytic stability to the final therapeutic candidate, the specific chemical nature of the mono-benzyl protected phosphate group introduces unique synthetic hurdles.[1] Unlike standard amino acids, this derivative possesses a free acidic hydroxyl group on the phosphate, which acts as an internal "base sink," neutralizing activation reagents and leading to incomplete coupling.

This Application Note provides a validated protocol for incorporating Fmoc-D-Tyr(PO(OBzl)OH)-OH into difficult, aggregation-prone sequences. We detail the "Base-Compensation Strategy" for coupling and the "Hard Acid" cleavage protocols required to ensure complete removal of the benzyl protecting group.

Chemical Logic & Mechanistic Insight

The "Base Sink" Phenomenon

The critical error in standard protocols is treating Fmoc-D-Tyr(PO(OBzl)OH)-OH like a standard amino acid.[1] The molecule contains two acidic protons:

-

The carboxylic acid (intended for activation).

-

The free hydroxyl on the phosphate group (pKa ~ 1.5).

In a standard coupling using 1 equivalent of amino acid and 2 equivalents of DIEA (Diisopropylethylamine), the phosphate proton immediately neutralizes one equivalent of the base. This leaves insufficient base to deprotonate the carboxylic acid for reaction with the uronium reagent (e.g., HATU), resulting in stalled activation and deletion sequences.

Stability vs. Solubility

Why use the mono-benzyl derivative?

-

vs. Unprotected (PO(OH)₂): The unprotected derivative is highly insoluble in DMF and prone to forming "pyrophosphate" inter-chain crosslinks.

-

vs. Di-benzyl (PO(OBzl)₂): The di-benzyl ester is unstable to piperidine (beta-elimination) during Fmoc removal.[1]

-

The Mono-benzyl Solution: The PO(OBzl)OH derivative is soluble and stable to piperidine (due to charge repulsion after ionization), but it requires the specific activation modifications detailed below.

Pre-Synthesis Planning: The "Long Peptide" Architecture

For peptides exceeding 30 residues, standard polystyrene resins fail due to chain aggregation.

Resin Selection[1]

-

Recommended: H-Rink Amide ChemMatrix® (PEG-PS copolymer).[1]

-

Loading: Low loading is non-negotiable. 0.2 – 0.3 mmol/g .

-

Rationale: PEG-based resins swell better in both polar (DMF) and aqueous solvents, reducing the "beta-sheet" aggregation that traps the growing chain.[1]

Solvation Strategy

-

Primary Solvent: NMP (N-methylpyrrolidone) is superior to DMF for long chains due to its higher dipole moment.[1]

-

Aggregation Breakers: For sequences with >5 consecutive hydrophobic residues, use Pseudoproline dipeptides (e.g., Fmoc-Ala-Ser(psiMe,Me)pro-OH) at intervals of 8-10 residues to disrupt secondary structure formation.[1]

Experimental Protocols

Protocol A: The "Base-Compensation" Coupling

Use this specific protocol for the Fmoc-D-Tyr(PO(OBzl)OH)-OH residue.[1]

Reagents:

-

Amino Acid: Fmoc-D-Tyr(PO(OBzl)OH)-OH (4.0 eq)[1]

-

Activator: HATU (3.9 eq)[1]

-

Base: HOAt (4.0 eq) - Optional but recommended for steric relief[1]

-

Base: DIEA (8.0 eq) - CRITICAL [1]

Step-by-Step:

-

Dissolution: Dissolve the amino acid and HATU in minimal NMP.

-

Activation: Add 4.0 eq of DIEA. Note: This neutralizes the phosphate proton and begins carboxylate activation.

-

Wait: Allow pre-activation for exactly 30 seconds.

-

Addition: Add the mixture to the resin.[2]

-

Secondary Base: Immediately add the remaining 4.0 eq of DIEA to the reaction vessel.

-

Reaction Time: Double couple: 2 x 90 minutes.

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/aggregates).

Protocol B: Post-Coupling Capping

To prevent deletion sequences in long chains, unreacted amines must be permanently capped.

-

Solution: Acetic Anhydride (5%) / Pyridine (6%) / NMP.[1]

-

Time: 10 minutes.

-

Frequency: Perform after every cycle for peptides >20 residues.

Visualization: Activation & Workflow[1]

The Base-Compensation Mechanism

The following diagram illustrates why standard stoichiometry fails and how the compensation strategy ensures successful activation.

Caption: Stoichiometric analysis showing the necessity of excess base to overcome the phosphate "proton sink."

Long-Peptide Synthesis Workflow

Caption: Optimized SPPS cycle distinguishing standard residues from the critical Phospho-Tyr incorporation step.

Deprotection & Cleavage: The "Hard Acid" Requirement

The benzyl group on the phosphate is more stable than standard side-chain protection (tBu, Trt). Standard TFA cleavage often leaves the benzyl group partially attached, resulting in a mass shift of +90 Da (benzyl adduct).

Protocol C: TMSBr-Assisted Cleavage

If standard TFA/TIS/H2O (95:2.5:2.[1]5) fails to remove the benzyl group (observed via MS), use the TMSBr (Trimethylsilyl bromide) method.

Caution: TMSBr is moisture-sensitive and corrosive.[1] Work in a fume hood.

Cocktail Composition:

-

TFA: 82.5%[1]

-

Thioanisole: 5% (Accelerates debenzylation via "Push-Pull" mechanism)[1]

-

m-Cresol: 5% (Scavenger)[1]

-

TMSBr: 5% (Added LAST, at 0°C)

-

EDT (Ethanedithiol): 2.5% (Only if Cys/Met are present)[1]

Procedure:

-

Cool the TFA/Scavenger mixture to 0°C.

-

Add TMSBr dropwise.

-

Add the dry peptidyl-resin.[1]

-

Incubate at 0°C for 15 minutes, then bring to room temperature for 2-3 hours.

-

Precipitate in cold diethyl ether as standard.

Quality Control & Data Analysis

Table 1: Troubleshooting Common Mass Spectrometry Shifts

| Observed Mass Shift | Cause | Solution |

| +90 Da | Incomplete removal of Benzyl (OBzl) group | Use Protocol C (TMSBr/Thioanisole). Increase cleavage time. |

| -18 Da | Dehydration (Beta-elimination) | Avoid heating during cleavage.[1] Ensure phosphate was not exposed to strong base for prolonged periods. |

| -80 Da | Loss of Phosphate | Phosphate hydrolysis.[1] Check if TFA contained water; use anhydrous TFA for TMSBr method. |

| +53 Da | Piperidine Adduct | Aspartimide formation or Michael addition.[1] Use 0.1M HOBt in the deprotection cocktail. |

References

-

Perich, J. W. (1997). Synthesis of O-Phosphoserine- and O-Phosphothreonine-Containing Peptides. Methods in Enzymology.

- Context: Establishes the foundational stability profiles of benzyl-protected phosph

-

White, P., & Beythien, J. (1996). Innovations & Perspectives in Solid Phase Synthesis. Mayflower Scientific.

- Context: Describes the "sluggish coupling" of mono-benzyl phosphates and the requirement for H

-

Sigma-Aldrich (Merck). Optimized protocols for the introduction of phosphoamino acids. Novabiochem Letters.

- Context: Validates the 3-4 eq DIEA stoichiometry for Fmoc-Tyr(PO(OBzl)OH)-OH.

-

Kiso, Y., et al. (1980). Deprotection of O-benzyl-phosphotyrosine using TMSBr. Chemical and Pharmaceutical Bulletin.

-

Context: The definitive guide on using TMSBr/Thioanisole for hard-to-remove benzyl groups.[1]

-

-

Garcia-Martin, F., et al. (2006). The synergy of ChemMatrix resin and pseudoproline dipeptides. Biopolymers. [1]

- Context: Justifies the use of PEG-based resins for long peptide chains to prevent aggreg

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Deprotection of Benzyl Phosphate Groups

Welcome to the technical support center. As Senior Application Scientists, we understand that the removal of protecting groups is a critical step in complex chemical syntheses. The benzyl group is a workhorse for protecting phosphates due to its general stability, but its removal can sometimes be challenging. This guide is designed to provide in-depth, field-tested insights into troubleshooting incomplete deprotection of benzyl phosphate esters, helping you navigate common pitfalls and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My standard catalytic hydrogenolysis of a benzyl phosphate is stalled or incomplete. What are the most likely causes?

This is the most common issue encountered. Incomplete hydrogenolysis reactions are rarely due to a single cause but often a combination of factors related to the catalyst, the substrate, and the reaction environment. The key to successful troubleshooting is to systematically evaluate each component of the reaction.

Several factors can impede catalytic hydrogenation:

-

Catalyst Inactivity or Poisoning : The palladium catalyst is the heart of the reaction, and its performance is paramount. The catalyst may be old, have reduced activity from improper storage, or be "poisoned" by contaminants in your reaction. Substances containing sulfur (e.g., thiols, thioethers), and even certain nitrogen-containing heterocycles or lone pairs from other functionalities can irreversibly bind to the palladium surface, blocking active sites.[1]

-

Poor Substrate/Catalyst Dispersal : Hydrogenolysis is a heterogeneous reaction. If the substrate or catalyst is not well-dispersed in the solvent, the reaction rate will be severely limited by the lack of access to catalytic sites.

-

Insufficient Hydrogen Availability : The reaction is dependent on the successful transfer of hydrogen gas to the catalyst surface. Low hydrogen pressure or, more commonly, inadequate agitation can lead to a hydrogen-starved environment, slowing or stalling the reaction. Vigorous stirring is crucial.

-

Product Inhibition : The deprotected phosphate or other functional groups within your product (especially amines) can coordinate to the palladium catalyst, effectively inhibiting its activity as the reaction progresses.[2]

Below is a logical workflow to diagnose these common issues.

Caption: Troubleshooting Decision Tree for Benzyl Phosphate Hydrogenolysis.

Q2: How do I choose the right catalyst and solvent for my hydrogenolysis reaction?

The choice of catalyst and solvent are deeply interconnected and critical for success. The goal is to create a system where the substrate is soluble and can efficiently interact with the hydrogen-saturated catalyst surface.

Catalyst Selection: The most common catalyst is 10% Palladium on Carbon (Pd/C). However, if you suspect catalyst poisoning or are working with a particularly stubborn substrate, switching to a more active catalyst can be beneficial. Pearlman's catalyst, Palladium Hydroxide on Carbon (Pd(OH)₂/C), is often more effective and less sensitive to some forms of poisoning. It is particularly useful for substrates with basic nitrogen groups.

Solvent Selection: The ideal solvent must fully dissolve the starting material. Protic solvents like methanol (MeOH), ethanol (EtOH), and acetic acid (AcOH) are often excellent choices as they can help with proton transfer steps at the catalyst surface. Tetrahydrofuran (THF) and ethyl acetate (EtOAc) are also commonly used. If solubility is an issue, a co-solvent system (e.g., THF/MeOH) can be employed.

| Solvent | Protic/Aprotic | Typical Use Case & Rationale |

| Methanol (MeOH) | Protic | Excellent general-purpose solvent, good substrate solubility, good for suspending the catalyst. |

| Ethanol (EtOH) | Protic | Similar to methanol, sometimes offers better solubility for less polar substrates. |

| Ethyl Acetate (EtOAc) | Aprotic | Good for nonpolar substrates; easy to remove during workup. |

| Tetrahydrofuran (THF) | Aprotic | Strong solubilizing power for complex molecules. Often used with a protic co-solvent. |

| Acetic Acid (AcOH) | Protic (Acidic) | Used when product inhibition by basic groups is suspected. The acid protonates the product, preventing catalyst coordination.[2] |

Table 1. Common Solvents for Catalytic Hydrogenolysis.

Q3: Hydrogenolysis is incompatible with other functional groups in my molecule. What are my alternatives?

While hydrogenolysis is the most common method, it is not universally applicable, especially in the presence of other reducible groups (alkenes, alkynes, nitro groups, etc.). Fortunately, several orthogonal strategies exist for benzyl phosphate deprotection.

1. Catalytic Transfer Hydrogenation (CTH): This method avoids the use of pressurized hydrogen gas, making it safer and more convenient for standard lab setups. A hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.

-

Mechanism: A hydrogen donor (e.g., ammonium formate, 1,4-cyclohexadiene) decomposes on the Pd/C surface to provide active hydrogen species that then perform the hydrogenolysis.[1]

-

Advantages: Milder conditions, no need for specialized high-pressure equipment.

-

Considerations: The choice of hydrogen donor is important. Ammonium formate is common and effective, decomposing to H₂, CO₂, and ammonia.

2. Triethylsilane-Mediated Debenzylation: This is a remarkably mild and chemoselective method that uses a palladium catalyst (e.g., Pd(OAc)₂) with triethylsilane (Et₃SiH) as the hydride source.[3][4]

-

Mechanism: This process is believed to involve the formation of a palladium hydride species from the silane, which then cleaves the benzyl-oxygen bond.

-

Advantages: Highly chemoselective. It can deprotect benzyl phosphates in the presence of benzyl ethers, benzyl esters, and Cbz groups, allowing for targeted deprotection in complex molecules.[3][4] It is also tolerant of many reducible functional groups.[4]

3. Acid-Catalyzed Cleavage: Strong acids can cleave the benzyl ether bond, but this is a harsh method generally reserved for robust substrates.

-

Reagents: Trifluoroacetic acid (TFA), HBr in acetic acid, or Lewis acids.

-

Advantages: Useful when hydrogenation is impossible.

-

Disadvantages: Conditions are harsh and not compatible with acid-sensitive functional groups.

4. Silyl Halide Reagents: Reagents like bromotrimethylsilane (TMSBr) are effective for the selective debenzylation of aryl phosphate esters.[5]

-

Mechanism: The silyl halide coordinates to the phosphate oxygen, activating the benzyl group for nucleophilic attack by the bromide ion.

-

Advantages: Highly selective for benzyl groups over other alkyl esters under controlled conditions.

-

Disadvantages: TMSBr is highly sensitive to moisture and air.[5]

| Method | Reagents | Key Advantages | Key Disadvantages |

| Catalytic Hydrogenolysis | Pd/C, H₂ (gas) | High atom economy, clean byproducts (toluene).[1] | Requires pressure equipment, sensitive to catalyst poisons and other reducible groups. |

| Cat. Transfer Hydrogenation | Pd/C, Ammonium Formate | No H₂ gas needed, milder conditions. | Introduces salts that require removal. |

| Silane-Mediated | Pd(OAc)₂, Et₃SiH, Et₃N | Excellent chemoselectivity, tolerates reducible groups.[3][4] | Reagents are more expensive. |

| Acidic Cleavage | TFA or HBr | Useful for hydrogenation-intolerant substrates. | Harsh conditions, poor functional group tolerance. |

| Silyl Halides | TMSBr | Selective for benzyl esters.[5] | Reagent is moisture-sensitive. |

Table 2. Comparison of Benzyl Phosphate Deprotection Methods.

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis

This protocol outlines a standard procedure for attempting the deprotection of a dibenzyl phosphate ester using palladium on carbon and hydrogen gas.

Caption: Standard Catalytic Hydrogenolysis Workflow.

Procedure:

-

Preparation: In a hydrogenation vessel equipped with a magnetic stir bar, dissolve the benzyl-protected phosphate substrate (1.0 eq) in a suitable solvent (e.g., methanol, see Table 1) to a concentration of approximately 0.1 M.

-

Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight relative to the substrate) to the solution.

-

Inerting: Seal the vessel and purge the headspace with nitrogen (N₂) gas three times to remove all oxygen.

-

Hydrogenation: Purge the vessel with hydrogen (H₂) gas three times. Pressurize the vessel to the desired pressure (typically 1 atm via a balloon or up to 50 psi in a Parr shaker).

-

Reaction: Begin vigorous stirring to ensure the catalyst is fully suspended and there is efficient gas-liquid mixing.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots (carefully vent and re-purge the vessel each time) and analyzing by TLC, LC-MS, or ³¹P NMR until the starting material is consumed.

-

Workup: Once complete, carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected phosphate, which can then be purified by standard methods.

Protocol 2: Troubleshooting with Catalytic Transfer Hydrogenation (CTH)

This protocol is an excellent first alternative when standard hydrogenolysis fails, especially if access to high-pressure equipment is limited or if you suspect issues with H₂ gas delivery.

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen atmosphere), dissolve the benzyl-protected phosphate substrate (1.0 eq) in methanol or ethanol (0.1 M).

-

Catalyst Addition: Add 10% Pd/C (10-20 wt%) to the solution.

-

Hydrogen Donor: Add ammonium formate (HCO₂NH₄, 3-5 eq) to the mixture in one portion.

-

Reaction: Heat the reaction mixture to a gentle reflux (typically 40-60 °C) and stir vigorously. The ammonium formate will decompose in situ to provide the hydrogen.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing thoroughly with the solvent.

-

Isolation: Concentrate the filtrate. The crude product will contain inorganic salts from the ammonium formate, which can typically be removed by partitioning between an organic solvent and water or by silica gel chromatography.

References

-

BenchChem. (2025). Technical Support Center: Deprotection of Benzyl Esters and Carbamates. Benchchem.com.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic-chemistry.org.

-

Firouzabadi, H., et al. (1998). Deprotection of Benzyl and t-Butyl Phosphate, Phosphite, and Sulfite Esters by Silica Chloride. ResearchGate.

-

Lazar, S., et al. (2002). A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. ResearchGate.

-

Pennington, M. W., et al. (2024). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. Organic Letters, ACS Publications.

-

Pennington, M. W., et al. (2024). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. PMC, NIH.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Reagentguides.com.

-

Sato, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, ACS Publications.

-

Codée, J. D. C., et al. (2022). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv.

-

Gemoets, H. P. L., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, ACS Publications.

-

Ledesma-García, J., et al. (2024). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. MDPI.

Sources

Technical Support Guide: Fmoc-D-Tyr(PO(OBzl)OH)-OH Solubility

Answering the call of researchers grappling with challenging experimental nuances, this Technical Support Center provides a focused troubleshooting guide for a common yet vexing issue in solid-phase peptide synthesis (SPPS): the poor solubility of Fmoc-D-Tyr(PO(OBzl)OH)-OH in Dimethylformamide (DMF). As Senior Application Scientists, our goal is to move beyond simple procedural lists to offer a deeper understanding of the underlying chemical principles, empowering you to make informed decisions in your work.

This guide is structured to provide rapid answers through FAQs and in-depth, validated protocols for more persistent solubility challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Fmoc-D-Tyr(PO(OBzl)OH)-OH in DMF. Is this expected?

While many Fmoc-protected amino acids are readily soluble in DMF, Fmoc-D-Tyr(PO(OBzl)OH)-OH can present challenges.[] The product is typically specified to be "clearly soluble" at a concentration of 1 mmole in 2 mL of DMF.[2] However, factors such as the quality of the DMF, ambient temperature, and the specific lot of the reagent can influence its dissolution. Difficulty dissolving the compound is a known, albeit manageable, issue.

Q2: What chemical properties of Fmoc-D-Tyr(PO(OBzl)OH)-OH contribute to its poor solubility?

The solubility of this molecule is governed by a delicate balance of its structural components:

-

Acidic Phosphate Hydroxyl (-OH): The most significant contributor to solubility issues is the free hydroxyl group on the phosphate monoester. This group is acidic and can engage in strong intermolecular hydrogen bonding, leading to self-association and aggregation that DMF alone may struggle to break apart.

-

Large Hydrophobic Groups: The bulky, non-polar Fmoc (fluorenylmethyloxycarbonyl) and benzyl groups can interact via π-stacking, further promoting aggregation.

-

Polar Carboxylic Acid: The C-terminal carboxylic acid also participates in hydrogen bonding.

When the energy of these solute-solute interactions (aggregation) exceeds the energy of solute-solvent interactions, poor solubility is the result.

Q3: Can the quality of my DMF be the problem?

Absolutely. DMF can degrade over time to produce small amounts of dimethylamine.[3] This secondary amine is basic enough to prematurely remove the Fmoc group, leading to side reactions, but more relevant to this issue, the presence of impurities and water can alter the solvent's polarity and solvating power. Always use high-purity, amine-free DMF for peptide synthesis.[4]

Q4: I observe a gel-like consistency or fine white precipitate after adding the coupling reagent. What is happening?

This often indicates that the amino acid was not fully dissolved initially. Upon addition of activating agents (like HBTU/HATU) and a base (like DIPEA), the environment's polarity and ionic strength change. This can cause a supersaturated or poorly solvated amino acid to crash out of solution, preventing an efficient coupling reaction. The partially protected phosphate can also cause issues during the coupling and chain extension phases.[5]

Part 2: Troubleshooting Workflow & Guide

If standard dissolution methods (vortexing, sonication) fail, a more systematic approach is required. The following workflow helps diagnose the severity of the issue and provides a logical progression of solutions.

| Strategy | Symptom | Underlying Principle | Key Reagent(s) | Considerations |

| Protocol 1: Standard Dissolution | Minor difficulty dissolving | Overcoming kinetic barriers to solvation | None | Baseline method; always attempt first. |

| Protocol 2: Co-Solvent Addition | Persistent slight haze or fine suspension | Disrupting hydrogen bonds and altering solvent polarity | DMSO | DMSO is highly polar and can interfere with some analytical methods. Use sparingly. |

| Protocol 3: In-Situ Salt Formation | Heavy precipitate, gel-like consistency, or complete insolubility | Deprotonation of the acidic phosphate hydroxyl to create a highly polar, soluble salt | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Use a catalytic amount. DBU is a strong, non-nucleophilic base; excess can affect the coupling reaction or cause side reactions.[6][7] |

Part 3: Experimental Protocols

This protocol should be the first course of action and is often sufficient.

-

Preparation : Weigh the required amount of Fmoc-D-Tyr(PO(OBzl)OH)-OH into a clean, dry reaction vessel.

-

Solvent Addition : Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration (typically 0.3-0.5 M).

-

Mechanical Agitation : Vortex the mixture vigorously for 1-2 minutes.

-

Sonication : Place the vessel in a bath sonicator for 5-10 minutes. Gentle warming of the bath (to ~30-35°C) can aid dissolution but avoid excessive heat.

-

Visual Inspection : Check for a clear, particulate-free solution before proceeding to the activation step.

This protocol is advised when a slight haze or fine suspension remains after standard dissolution attempts.

-

Initial Attempt : Follow steps 1-3 of the Standard Dissolution Methodology.

-

Co-Solvent Addition : To the suspension in DMF, add Dimethyl sulfoxide (DMSO) to constitute 5-10% of the total volume (e.g., for a 2 mL final volume, add 100-200 µL of DMSO).

-

Agitation & Sonication : Vortex the mixture again, followed by sonication for 5 minutes. The solution should clarify significantly.

-

Proceed to Coupling : The presence of a small amount of DMSO is compatible with most standard uronium- or phosphonium-based coupling reactions.

Causality : DMSO is a stronger hydrogen bond acceptor than DMF. Its inclusion helps to break up the intermolecular hydrogen bonds formed by the phosphate hydroxyl group, which are a primary cause of aggregation.

This is the most robust method for severe solubility issues where a significant amount of the amino acid fails to dissolve.

-

Preparation : Weigh Fmoc-D-Tyr(PO(OBzl)OH)-OH into the reaction vessel and add the required volume of DMF. A heavy suspension will be visible.

-

DBU Addition : Add a very small, sub-stoichiometric amount of DBU. A good starting point is 0.05 equivalents relative to the amino acid.

-

Example Calculation: For a 0.5 mmol amino acid dissolution, you would add 0.025 mmol of DBU.

-

-

Dissolution : Gently swirl or vortex the mixture. The solid should dissolve rapidly (often within a minute) to yield a perfectly clear solution. Do not sonicate unless dissolution is still incomplete.

-

Immediate Use : Proceed immediately to the activation and coupling steps. Do not store this solution.

Causality & Trustworthiness : This protocol functions by creating a self-validating system. The visual cue of the precipitate dissolving into a clear solution provides immediate confirmation that the method has worked. DBU is a strong, non-nucleophilic base that deprotonates the most acidic proton available—the phosphate hydroxyl.[6][7] This converts the neutral, aggregating molecule into its corresponding DBU-phosphonate salt. This salt is an ionic species with significantly enhanced polarity, rendering it highly soluble in DMF. Using a sub-stoichiometric amount ensures that just enough salt is formed to act as a "solubilizing agent" for the remaining neutral amino acid, without introducing a large excess of base that could interfere with the subsequent coupling chemistry.

References

-

Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. PubMed. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). FMOC-TYR(PO(OBZL)OH)-OH. Retrieved from [Link]

-

Fields, G. B. (1997). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Retrieved from [Link]

- Fields, G. B., & Fields, C. G. (1993). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.

-

Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Fields, C. G., & Fields, G. B. (1993). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Tyr(HPO3Bzl)-OH [191348-16-0]. Retrieved from [Link]

-

Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

Sources

Minimizing piperidine adduct formation with phosphotyrosine derivatives

A Senior Application Scientist's Guide to Minimizing Piperidine Adduct Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of phosphotyrosine-containing peptides. This guide provides in-depth technical information, troubleshooting advice, and preventative strategies to address the common challenge of piperidine adduct formation during solid-phase peptide synthesis (SPPS).

Understanding the Problem: The Chemistry of Piperidine Adduct Formation

During Fmoc-based solid-phase peptide synthesis (SPPS), the repetitive use of piperidine for the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step. However, this process can lead to undesirable side reactions, particularly with sensitive amino acid residues like phosphotyrosine (pTyr).

The primary mechanism leading to piperidine adduct formation with phosphoamino acids is initiated by β-elimination of the phosphate group. This reaction is more pronounced with phosphoserine (pSer) and phosphothreonine (pThr) but can also occur with phosphotyrosine under certain conditions, especially with prolonged exposure to basic conditions or elevated temperatures. The β-elimination reaction results in the formation of a highly reactive dehydroalanine intermediate from pSer, or a similar unsaturated species from pTyr. This unsaturated intermediate can then undergo a Michael addition reaction with piperidine, which is present in high concentrations during the deprotection step. This results in the irreversible formation of a piperidinyl-alanine adduct, a modification that is difficult to remove and can compromise the integrity and biological activity of the final peptide.

Another potential issue arises from the nature of the phosphate protecting groups on the phosphotyrosine monomer. While the commonly used monobenzyl-protected phosphotyrosine, Fmoc-Tyr(PO(OBzl)OH)-OH, is generally stable to piperidine once incorporated into the peptide chain, bis-alkylated versions like Fmoc-Tyr(PO(OR)₂)-OH (where R is methyl or benzyl) are susceptible to partial dealkylation by piperidine. This can lead to a heterogeneous mixture of peptides with varying degrees of phosphate protection, complicating purification and characterization. Furthermore, the free phosphate group on the monobenzyl-protected monomer can form salts with piperidine during Fmoc deprotection, which can hinder the subsequent coupling reaction by neutralizing a portion of the activated amino acid.

dot graph "Piperidine Adduct Formation Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 1. General mechanism of piperidine adduct formation.

Troubleshooting Guide: Identifying and Resolving Adduct Formation

This section provides a question-and-answer formatted guide to help you troubleshoot piperidine adduct formation during your phosphotyrosine peptide synthesis.

Q1: My final peptide product shows an unexpected mass increase of +84 Da or a related species. What could be the cause?

An unexpected mass increase of +84 Da is a strong indicator of the addition of a single piperidine molecule (C₅H₁₀N, molecular weight 84.16 Da after abstracting a proton). This typically results from the Michael addition of piperidine to a dehydro-intermediate formed via β-elimination of the phosphate group.

Troubleshooting Steps:

-

Confirm the Mass: Carefully analyze your mass spectrometry data. Look for the target peptide mass as well as a peak corresponding to [M+84]+. Depending on the charge state of your peptide, the mass shift will be observed as an increase in the m/z value.

-

MS/MS Fragmentation Analysis: If possible, perform tandem mass spectrometry (MS/MS) on the parent ion with the +84 Da mass shift. Fragmentation may reveal the location of the modification. Look for characteristic fragment ions of piperidine or the modified amino acid.[1]

-

Review Synthesis Conditions: Examine the deprotection steps in your synthesis protocol. Prolonged exposure to piperidine, especially at elevated temperatures, increases the risk of β-elimination.[2]

Q2: My HPLC chromatogram shows a broad or poorly resolved peak for my target phosphopeptide, and purification is difficult. Could this be related to adduct formation?

Yes, peak broadening and poor resolution in HPLC can be indicative of product heterogeneity, which can be caused by piperidine adduct formation or partial deprotection of the phosphate group.

Troubleshooting Steps:

-

Analyze Adjacent Peaks: Collect fractions across the broad peak and analyze them by mass spectrometry. You may find that the leading or tailing edge of the peak contains the piperidine adduct or partially deprotected species.[3]

-

Optimize Deprotection Time: Reduce the piperidine deprotection time to the minimum required for complete Fmoc removal. You can monitor the completeness of the deprotection by taking a small resin sample, cleaving it, and analyzing by HPLC and MS.[4]

-

Consider Alternative Bases: If reducing the deprotection time is not sufficient, consider switching to a less nucleophilic base for the Fmoc deprotection step.[5][6]

Table 1: Common Mass Shifts Associated with Piperidine-Related Side Reactions

| Side Reaction | Mass Change (Da) | Notes |

| Piperidine Adduct | +84.16 | Resulting from Michael addition of piperidine. |

| Loss of Benzyl Group | -90.05 | Partial deprotection of Fmoc-pTyr(PO(OBzl)OH)-OH. |

| Loss of Phosphate Group | -79.98 | Complete loss of the phosphate moiety. |

Q3: I am using a bis-protected phosphotyrosine monomer (e.g., Fmoc-Tyr(PO(OBzl)₂)-OH) and see multiple peaks in my crude product. What is happening?

The use of bis-protected phosphotyrosine monomers can lead to partial deprotection of the phosphate group by piperidine during the repetitive Fmoc removal steps.[7] This results in a mixture of peptides with di-protected, mono-protected, and potentially unprotected phosphate groups, leading to a complex HPLC profile.

Troubleshooting Steps:

-

Switch to a Milder Base: The non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much better choice for Fmoc deprotection when using bis-protected phosphotyrosine monomers.[7] A common protocol is 2% DBU in DMF.

-

Use Monobenzyl Protected Monomer: If possible, use the more common Fmoc-Tyr(PO(OBzl)OH)-OH. While it has its own challenges, it is generally more resistant to piperidine-induced side reactions on the phosphate group once incorporated into the peptide.[8]

Preventative Strategies & FAQs

Proactive measures are the most effective way to minimize piperidine adduct formation. This section provides best practices and answers to frequently asked questions.

FAQ 1: What is the best phosphate protecting group strategy for phosphotyrosine to avoid piperidine-related side reactions?

The choice of phosphate protecting group is crucial.

-

Fmoc-Tyr(PO(OBzl)OH)-OH: This is the most commonly used building block. The monobenzyl group is generally stable to piperidine once the amino acid is incorporated into the peptide chain.[8] However, the free hydroxyl on the phosphate can form salts with piperidine, which may interfere with subsequent coupling steps. To mitigate this, ensure thorough washing after deprotection and consider using a slightly higher excess of activated amino acid in the next coupling step.

-

Fmoc-Tyr(PO(OR)₂)-OH (R = Benzyl or Methyl): These building blocks are highly susceptible to partial dealkylation by piperidine.[7] It is strongly recommended to use a non-nucleophilic base like DBU for Fmoc deprotection when using these monomers.

FAQ 2: What are the recommended alternatives to piperidine for Fmoc deprotection in phosphotyrosine peptide synthesis?

Several alternatives to piperidine can significantly reduce the risk of adduct formation.

Table 2: Comparison of Fmoc Deprotection Reagents

| Reagent | Concentration | Advantages | Disadvantages |

| Piperidine | 20% in DMF | Effective and well-established. | Can cause β-elimination and adduct formation, especially with sensitive residues.[2] |

| 4-Methylpiperidine | 20% in DMF | Similar reactivity to piperidine, but may offer slight advantages in reducing certain side reactions. | Still a nucleophilic secondary amine, so the risk of adduct formation is not completely eliminated. |

| Piperazine | 10-20% in DMF | Less nucleophilic than piperidine, reducing the risk of Michael addition. | May require longer deprotection times. |